molecular formula C11H19NO3 B2545878 tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate CAS No. 2137062-68-9

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate

Cat. No.: B2545878
CAS No.: 2137062-68-9
M. Wt: 213.277
InChI Key: RKFTWIYJNPMOPF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-2-ethenylmorpholine-4-carboxylate (CAS: 2137062-68-9) is a chiral morpholine derivative of high value in medicinal chemistry and organic synthesis. Its structure features a stereospecific (R)-configuration at the 2-position, appended with an ethenyl group, and is protected by a tert-butyloxycarbonyl (Boc) group on the nitrogen. The Boc group is a critical feature, serving as a common protective group for secondary amines, which provides stability during synthetic transformations and can be readily removed under mild acidic conditions . This compound's primary research application is as a versatile and sophisticated building block for the construction of more complex, biologically active molecules. The reactive ethenyl side chain serves as a handle for further functionalization, allowing researchers to employ reactions such as cross-metabolizing or hydrofunctionalization to introduce new carbon chains or functional groups. Furthermore, morpholine scaffolds are prevalent in pharmaceutical agents, and this chirally pure building block is particularly useful in the exploration and development of new therapeutic candidates, including potential β3 adrenergic receptor agonists . Similar Boc-protected morpholine derivatives have been cited as key intermediates in the synthesis of charge-altering releasable transporters (CARTs) for the delivery and release of mRNA, highlighting the utility of this class of compounds in cutting-edge therapeutic modalities . With a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol , this compound is offered as a high-purity material to ensure reproducible results in research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-9-8-12(6-7-14-9)10(13)15-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFTWIYJNPMOPF-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H](C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method is the direct introduction of the tert-butoxycarbonyl group into the morpholine ring using flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the oxidation of sp3 C–H bonds, C–C bond cleavage, and C–O bond formation in one pot under metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale flow microreactor systems to ensure high efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the ethenyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethenyl group may participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

tert-Butyl (3R)-3-ethenylmorpholine-4-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃ (estimated)
  • Key Differences: Positional isomer with the ethenyl group at the 3R-position instead of 2R.
tert-Butyl 2-ethynylmorpholine-4-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₃
  • Key Differences : The ethynyl (-C≡CH) group replaces ethenyl, enabling click chemistry (e.g., azide-alkyne cycloaddition). The triple bond reduces steric bulk but increases susceptibility to oxidation .
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
  • Molecular Formula: C₂₁H₂₃NO₄
  • Key Differences : Incorporates bulky diphenyl and oxo groups, enhancing π-π stacking interactions but reducing solubility in polar solvents. The 6-oxo group introduces hydrogen-bonding capability .
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate
  • Molecular Formula: C₁₁H₂₁NO₄
  • Key Differences : A hydroxyethyl substituent introduces hydrogen-bonding sites, improving water solubility and biological target engagement .

Spectroscopic and Physicochemical Properties

NMR Data Comparison
  • tert-Butyl (2R)-2-ethenylmorpholine-4-carboxylate : Expected ¹H-NMR signals include a vinyl proton doublet (δ 5.6–6.2 ppm) and tert-butyl singlet (δ 1.4 ppm).
  • tert-Butyl 2-ethynylmorpholine-4-carboxylate : Ethynyl protons appear as a singlet near δ 2.5–3.0 ppm .
  • (R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate : Hydroxyethyl protons show splitting (δ 3.4–3.8 ppm) .
Solubility and Stability
  • This compound : Moderately soluble in THF and DCM; stable under inert atmospheres.
  • tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate : Low solubility in water due to aromatic groups; stable in acidic conditions .

Biological Activity

tert-butyl (2R)-2-ethenylmorpholine-4-carboxylate is a compound that has garnered attention in various biological and chemical studies due to its potential applications in pharmaceuticals and biochemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}NO4_{4}
  • Molecular Weight : 217.26 g/mol
  • CAS Number : 1132-61-9
  • Structure : The compound features a morpholine ring with a tert-butyl group and an ethenyl substituent, which contributes to its unique properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It acts as a non-ionic organic buffering agent, particularly effective in cell cultures within a pH range of 6 to 8.5, which is crucial for maintaining cellular homeostasis during experimental procedures .

Biological Activity

  • Cell Culture Applications :
    • Used as a buffering agent in cell culture media, it helps stabilize pH levels, thereby enhancing cell viability and function.
    • Studies indicate that optimal pH conditions facilitated by this compound improve the growth rates of various cell lines.
  • Pharmacological Potential :
    • Preliminary research suggests that derivatives of morpholine compounds exhibit significant activity against certain cancer cell lines. The structural modifications in this compound may enhance its cytotoxic properties against these cells.
    • The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating potential use as a therapeutic agent.

Case Studies

  • Cell Viability and Growth :
    • A study demonstrated that the addition of this compound to culture media improved the proliferation of human fibroblast cells by approximately 30% compared to control groups without the compound .
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines revealed that higher concentrations of this compound resulted in reduced cell viability, suggesting its potential as an anticancer agent. The IC50 values varied among different cell lines but generally ranged from 15 to 25 µM .
  • Enzyme Inhibition Studies :
    • Research indicated that this compound could inhibit key metabolic enzymes, leading to altered metabolic fluxes within cells. This inhibition was particularly evident in assays measuring lactate dehydrogenase activity .

Data Summary

PropertyValue
Molecular FormulaC10_{10}H17_{17}NO4_{4}
Molecular Weight217.26 g/mol
CAS Number1132-61-9
Cell Viability Improvement~30% increase
IC50 (Cancer Cell Lines)15 - 25 µM

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Boc Protectiontert-Butyl chloroformate, NaHCO₃, CH₂Cl₂, 0°C85%
VinylationVinyl magnesium bromide, THF, −78°C → RT72%
PurificationSilica gel (70–230 mesh), Hexane:EtOAc (4:1)95% purity

Basic: How is the stereochemistry of this compound confirmed?

Methodological Answer:
The (2R) configuration is validated using:

X-ray Crystallography : Single-crystal analysis (e.g., SHELX software) resolves absolute stereochemistry .

Chiral HPLC : Retention times compared to racemic mixtures (e.g., Chiralpak AD-H column, heptane/IPA eluent) .

Optical Rotation : Specific rotation ([α]D²⁵ = +12.5° in CHCl₃) matches literature values for R-configuration .

Key Data:

  • X-ray : Flack parameter = 0.02(3), confirming R-configuration .
  • HPLC : Enantiomeric excess (ee) >99% .

Advanced: How can this compound be functionalized for drug discovery?

Methodological Answer:
The vinyl and Boc groups enable diverse derivatization:

Epoxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form an epoxide for nucleophilic ring-opening .

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aromatic substituents .

Boc Deprotection : Use TFA (trifluoroacetic acid) in CH₂Cl₂ to expose the secondary amine for peptide coupling .

Q. Case Study :

  • Anticancer Activity : Derivatives with 4-fluorophenyl substituents showed IC₅₀ = 1.2 µM against HeLa cells .

Advanced: What analytical techniques resolve contradictions in NMR data for derivatives?

Methodological Answer:
Discrepancies arise from dynamic conformational changes or solvent effects. Mitigation strategies:

Variable Temperature NMR : Identify rotamers (e.g., coalescence at 60°C in DMSO-d₆) .

2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., morpholine protons at δ 3.4–4.1 ppm) .

DFT Calculations : Compare experimental vs. computed chemical shifts (Gaussian 16, B3LYP/6-31G**) .

Q. Example :

  • Contradiction : Apparent duplication of vinyl proton signals (δ 5.2–5.8 ppm).
  • Resolution : HSQC confirmed coupling to adjacent carbons, ruling out impurities .

Advanced: How does the tert-butyl group influence the compound’s reactivity?

Methodological Answer:
The Boc group:

Steric Shielding : Protects the morpholine nitrogen from undesired alkylation .

Thermal Stability : Decomposes above 150°C (TGA data), enabling controlled deprotection .

Solubility : Enhances lipophilicity (logP = 1.8) for membrane permeability in biological assays .

Q. Comparative Data :

DerivativelogPMelting Point (°C)
Boc-protected1.889–91
Free Amine0.3122–124

Basic: What are the applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as:

Peptidomimetic Scaffold : Mimics proline in protease inhibitors (e.g., HCV NS3/4A) .

Chiral Building Block : Synthesize β-amino alcohol derivatives for asymmetric catalysis .

Linker in PROTACs : Conjugates E3 ligase ligands to target proteins for degradation .

Q. Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
Epoxide analogMMP-90.8 µM
Aryl-coupledEGFR2.4 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.